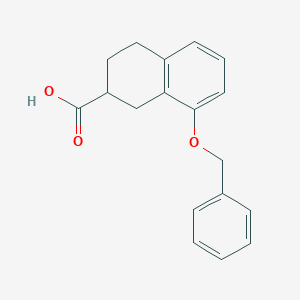
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a benzyloxy group is introduced to the naphthalene ring under mild conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group into a benzoic acid derivative.
Reduction: The compound can be reduced to form a tetrahydronaphthalene derivative with a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce hydroxylated naphthalene compounds.
Aplicaciones Científicas De Investigación
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Benzoic Acid Derivatives: Commonly used in various industrial applications.
Uniqueness
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its benzyloxy group enhances its reactivity and potential for modification, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
8-phenylmethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O3/c19-18(20)15-10-9-14-7-4-8-17(16(14)11-15)21-12-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,19,20) |
Clave InChI |
UTSHBNZDAMBRDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1C(=O)O)C(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

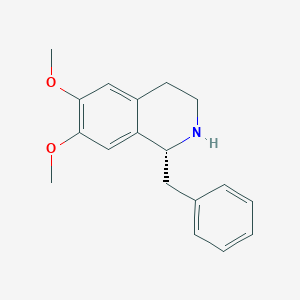
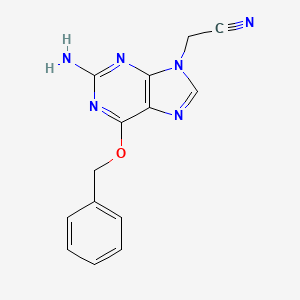

![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
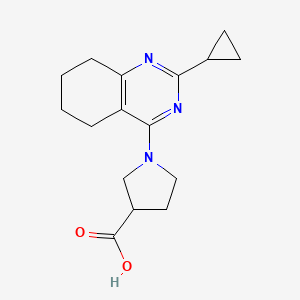
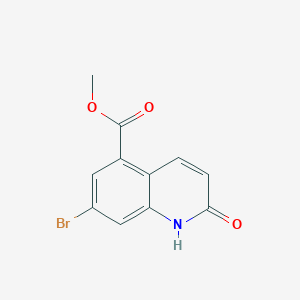
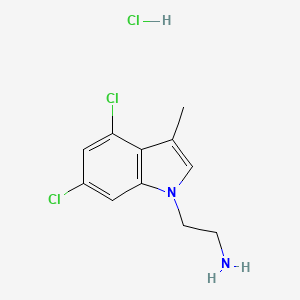
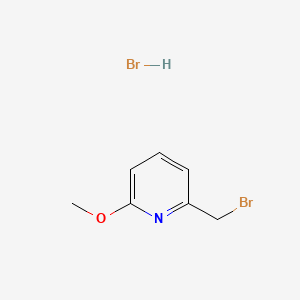
![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



